N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: The starting material, 6-ethoxypyridazine, is synthesized through the reaction of ethyl hydrazinecarboxylate with 2,3-dichloropyridazine under reflux conditions.
Coupling with phenylsulfonamide: The 6-ethoxypyridazine is then coupled with 3-aminophenylsulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to reduced inflammation or bacterial growth, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide
- N-[4-[[3-(6-chloropyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide
Uniqueness
N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the ethoxy group on the pyridazine ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in enzyme binding affinity and selectivity, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-3-28-20-12-11-19(22-23-20)15-5-4-6-17(13-15)24-29(26,27)18-9-7-16(8-10-18)21-14(2)25/h4-13,24H,3H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJJUUKOAPDQCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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